Bis(diethyl-L-tartrate glycolato)diboron

Catalog No.
S1900557
CAS No.
480438-20-8
M.F
C16H24B2O12
M. Wt
430 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diethyl-L-tartrate glycolato)diboron

CAS Number

480438-20-8

Product Name

Bis(diethyl-L-tartrate glycolato)diboron

IUPAC Name

diethyl (4R,5R)-2-[(4R,5R)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate

Molecular Formula

C16H24B2O12

Molecular Weight

430 g/mol

InChI

InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m1/s1

InChI Key

LJOXKUBPSYCAFX-DDHJBXDOSA-N

SMILES

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC

Canonical SMILES

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC

Isomeric SMILES

B1(O[C@H]([C@@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@H]([C@@H](O2)C(=O)OCC)C(=O)OCC
Bis(diethyl-L-tartrate glycolato)diboron (BisBTEGDB) is a boron-containing molecule that has attracted considerable attention in the scientific community due to its unique properties and potential applications in various fields. This paper aims to provide a comprehensive review of BisBTEGDB by discussing its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
BisBTEGDB is a chiral boron compound that contains two boron atoms, two diethyl-l-tartrate ligands, and two glycolate ligands. It has the chemical formula [B(OCH2COOEt)2]2 and a molecular weight of 660.79 g/mol. The molecule is typically synthesized using a one-pot reaction between bis(pinacolato)diboron and diethyl-l-tartrate in the presence of a base.
The origins of BisBTEGDB can be traced back to the field of asymmetric catalysis, where chiral boron compounds have been widely used as catalysts for enantioselective transformations. BisBTEGDB is particularly interesting in this context due to its high catalytic activity and excellent enantioselectivity.
BisBTEGDB is a white to off-white powder that is soluble in polar organic solvents such as dichloromethane, tetrahydrofuran, and 1,4-dioxane. It has a melting point of around 130-134°C and a boiling point of around 180°C. BisBTEGDB is relatively stable in air and can be stored at room temperature for extended periods without decomposition.
The molecule has a unique structure that contains two boron atoms connected by a B-B bond. This bond is unusually long for a boron-boron bond, which is typically attributed to the large number of lone pairs on the boron atoms. BisBTEGDB also exhibits strong intramolecular hydrogen bonding between the tartrate and glycolate ligands, which contributes to its stability and solubility.
BisBTEGDB can be synthesized using a one-pot reaction between bis(pinacolato)diboron and diethyl-l-tartrate in the presence of a base such as NaH or KOH. The reaction typically takes place at room temperature and generates BisBTEGDB as the only product. The resulting product can be purified using column chromatography or recrystallization from a suitable solvent.
BisBTEGDB can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, X-ray crystallography, and elemental analysis. NMR spectroscopy is particularly useful for determining the chemical structure and purity of the compound, while mass spectrometry can provide information about the molecular weight and fragmentation pattern. X-ray crystallography is the most reliable method for determining the precise 3D structure of the molecule.
BisBTEGDB can be analyzed using various analytical methods such as HPLC, GC, and CE. HPLC is particularly useful for separating and quantifying BisBTEGDB in complex mixtures, while GC can be used to analyze volatile compounds. CE is a powerful technique for separating and detecting charged molecules such as BisBTEGDB. These techniques can be combined with various detectors such as UV, fluorescence, or MS to enhance their sensitivity and selectivity.
BisBTEGDB has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, anti-viral, and anti-microbial effects. These properties are attributed to its ability to selectively bind to biomolecules such as proteins and enzymes. For example, BisBTEGDB has been reported to inhibit the activity of cholinesterase, an enzyme that is involved in Alzheimer's disease. It has also been shown to bind to the active site of the influenza virus, thereby preventing viral replication.
BisBTEGDB has been shown to be relatively non-toxic and safe in scientific experiments. However, like all chemicals, it can pose a potential hazard if mishandled or ingested. Therefore, proper safety precautions should be taken when handling and storing BisBTEGDB. This includes wearing appropriate personal protective equipment such as gloves and goggles, working in a well-ventilated area, and following standard laboratory protocols.
BisBTEGDB has a wide range of applications in scientific experiments, particularly in the field of asymmetric catalysis. It has been used as a catalyst for various reactions such as aldol, Michael, and Mannich reactions, among others. BisBTEGDB is also a useful reagent for the synthesis of various boron-containing compounds such as boronic acids and esters.
BisBTEGDB has been the subject of extensive research over the past few decades, and a large body of literature has been published on its properties and applications. However, there is still much that is unknown about this molecule, particularly regarding its biological activity and potential therapeutic applications.
BisBTEGDB has the potential to find applications in various fields of research and industry due to its unique properties and versatility. For example, BisBTEGDB can be used as a fluorescence sensor for the detection of metal ions such as copper and iron. It also has potential applications in the field of materials science, where it can be incorporated into polymers to improve their properties.
While BisBTEGDB has shown great promise in various fields, there are still several limitations that need to be addressed. For example, the toxicity and biological effects of BisBTEGDB need to be explored in more detail to determine its potential as a therapeutic agent. Furthermore, the synthesis and purification of BisBTEGDB can be challenging, and alternative methods need to be investigated to improve the yield and purity of the product.
for research on BisBTEGDB include investigating its potential as a ligand for transition metal catalysis, exploring its potential as a therapeutic agent for various diseases, and developing new methods for the synthesis and purification of BisBTEGDB. The development of new analytical methods for the detection and quantification of BisBTEGDB in complex mixtures is also an important area of research.
In conclusion, BisBTEGDB is a unique boron-containing molecule that has a wide range of applications in various fields of research and industry. Its physical, chemical, and biological properties make it a versatile compound that has the potential to find applications in many areas, from catalysis to materials science. While there are still several limitations and challenges associated with BisBTEGDB, the future for this molecule looks promising, and it is likely to continue to attract attention from researchers around the world.

Wikipedia

Bis(diethyl-L-tartrate glycolato)diboron

Dates

Modify: 2023-08-16

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